2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)butanamide
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Overview
Description
2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)butanamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group and a triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)butanamide can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired triazole derivative . Another approach involves the reaction of substituted amino compounds with triazole derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, solvents like dichloromethane, and catalysts such as palladium.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)butanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1,2,4-triazole: Known for its use as an inhibitor of DNA synthesis and as an antitumor agent.
1H-1,2,4-Triazole-3,5-diamine: Used as a corrosion inhibitor and in the treatment of epigenetically-based diseases.
Uniqueness
2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H15N5O |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
2-amino-4-(3,5-dimethyl-1,2,4-triazol-1-yl)butanamide |
InChI |
InChI=1S/C8H15N5O/c1-5-11-6(2)13(12-5)4-3-7(9)8(10)14/h7H,3-4,9H2,1-2H3,(H2,10,14) |
InChI Key |
IDXZDSTZXOYREH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)CCC(C(=O)N)N |
Origin of Product |
United States |
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